2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
Brand Name: Vulcanchem
CAS No.: 94276-12-7
VCID: VC17011608
InChI: InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C12H8ClN5O6S
Molecular Weight: 385.74 g/mol

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate

CAS No.: 94276-12-7

Cat. No.: VC17011608

Molecular Formula: C12H8ClN5O6S

Molecular Weight: 385.74 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate - 94276-12-7

Specification

CAS No. 94276-12-7
Molecular Formula C12H8ClN5O6S
Molecular Weight 385.74 g/mol
IUPAC Name 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate
Standard InChI InChI=1S/C12H7ClN5O2.H2O4S/c13-11-7-9(4-5-12(11)15-14)17-16-8-2-1-3-10(6-8)18(19)20;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1
Standard InChI Key XRRAQYRLBWIDNQ-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenediazonium core substituted with a chlorine atom at the 2-position and a diazenyl group at the 4-position, which is further linked to a 3-nitrophenyl moiety. The hydrogen sulfate ion (HSO₄⁻) serves as the counterion, balancing the positive charge on the diazonium group. Key structural identifiers include:

  • IUPAC Name: 2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate

  • SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[N+]#N)Cl.OS(=O)(=O)[O-]

  • InChIKey: XRRAQYRLBWIDNQ-UHFFFAOYSA-M

The presence of electron-withdrawing groups (nitro and chloro) significantly influences the compound’s electronic properties, reducing electron density on the aromatic rings and enhancing electrophilicity at the diazonium site .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight385.74 g/mol
CAS Number94276-12-7
SolubilitySoluble in polar solvents
StabilityDecomposes above 60°C
pKa (Diazonium Group)~2.5–3.0 (in aqueous H₂SO₄)

Synthesis and Manufacturing

Diazotization Reaction

The synthesis begins with the diazotization of 2-chloro-4-nitroaniline in an acidic medium. Concentrated sulfuric acid serves both as a solvent and a source of the hydrogen sulfate counterion:

2-Chloro-4-nitroaniline+NaNO2+H2SO4Diazonium Salt Intermediate+H2O\text{2-Chloro-4-nitroaniline} + \text{NaNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Diazonium Salt Intermediate} + \text{H}_2\text{O}

The intermediate is subsequently coupled with 3-nitroaniline under controlled pH (8–9) to form the diazenyl bridge .

Purification and Isolation

Post-synthesis, the crude product is precipitated by adding sodium sulfate, followed by recrystallization from ethanol-water (1:3 v/v). Key process parameters include:

ParameterOptimal ConditionYield
Temperature0–5°C85%
Reaction Time2 hours-
pH During Coupling8.5-

This method minimizes side reactions such as diazo group decomposition, which can occur at higher temperatures .

Reactivity and Stability Profile

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

  • Stage 1 (60–120°C): Loss of hydrogen sulfate counterion (~18% mass loss).

  • Stage 2 (120–250°C): Degradation of the aromatic backbone, releasing NO₂ and Cl⁻.

Photochemical Behavior

Exposure to UV light (λ = 365 nm) induces homolytic cleavage of the N≡N bond, generating aryl radicals. This property is exploited in photolithography to pattern polymer films .

Industrial and Research Applications

Azo Dye Synthesis

The compound serves as a precursor for heterocyclic azo dyes. For example, coupling with β-naphthol produces a deep-red dye with λₘₐₓ = 512 nm :

Diazonium Salt+β-NaphtholAzo Dye+H2O\text{Diazonium Salt} + \beta\text{-Naphthol} \rightarrow \text{Azo Dye} + \text{H}_2\text{O}

Microelectronics

In semiconductor manufacturing, spin-coated films of the compound act as photoacid generators (PAGs). Upon UV exposure, they release H⁺ ions, catalyzing the crosslinking of epoxy-based photoresists .

Emerging Research Directions

Stabilization Strategies

Encapsulation in mesoporous silica nanoparticles (MSNs) has extended the compound’s shelf life to >6 months at 25°C by preventing moisture ingress.

Catalytic Applications

Preliminary studies indicate that palladium complexes of the diazonium salt catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴ .

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